![molecular formula C22H28ClN3O4S B4918441 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4918441.png)
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide
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Overview
Description
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group, an oxoethyl group, and a methoxy-dimethylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 5-chloro-2-methylphenyl Group: The piperazine ring is then substituted with a 5-chloro-2-methylphenyl group using a nucleophilic aromatic substitution reaction.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced through an acylation reaction using an appropriate acyl chloride.
Attachment of the Methoxy-Dimethylbenzenesulfonamide Moiety: Finally, the methoxy-dimethylbenzenesulfonamide moiety is attached via a sulfonamide formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4S/c1-16-5-6-18(23)14-20(16)25-9-11-26(12-10-25)22(27)15-24(3)31(28,29)19-7-8-21(30-4)17(2)13-19/h5-8,13-14H,9-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAHIKVOLZFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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